4-Bromo-8-methoxyquinoline
Overview
Description
4-Bromo-8-methoxyquinoline is an organic compound with the molecular formula C10H8BrNO. It belongs to the class of quinoline derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. The compound is characterized by a bromine atom at the fourth position and a methoxy group at the eighth position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the fourth position. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different quinoline derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
Scientific Research Applications
4-Bromo-8-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents on the quinoline ring influence its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 4-Bromo-7-methoxyquinoline
- 5-Bromo-6-methoxyisoquinoline
- 3-Bromo-4-hydroxyquinoline
Comparison: 4-Bromo-8-methoxyquinoline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
4-bromo-8-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUNVSNCQDTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568411 | |
Record name | 4-Bromo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-31-5 | |
Record name | 4-Bromo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-8-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-Bromo-8-methoxyquinoline and how does it arrange itself in a solid state?
A1: this compound is an organic compound with a quinoline core structure. While the abstract does not provide the molecular formula and weight, it states that the non-hydrogen atoms of the molecule are essentially coplanar []. This planar structure is likely due to the conjugated system present in the quinoline ring.
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